Ap44mSe

Descripción

Introduction to Ap44mSe

Chemical Identity and Nomenclature

This compound is a synthetic selenosemicarbazone characterized by the following properties:

| Property | Value |

|---|---|

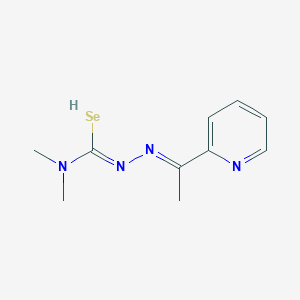

| IUPAC Name | 2-acetylpyridine 4,4-dimethyl-3-selenosemicarbazone |

| Molecular Formula | C₁₀H₁₄N₄Se |

| Molecular Weight | 269.20 g/mol |

| CAS Number | 960403-72-9 |

Its structure incorporates a pyridine ring substituted with an acetyl group and a dimethylselenosemicarbazone moiety, which replaces sulfur with selenium in the semicarbazide backbone.

Classification within Selenosemicarbazone Family

This compound belongs to the selenosemicarbazone class, a subset of semicarbazide derivatives where selenium replaces sulfur. This substitution enhances redox activity and selectivity for cancer cells compared to thiosemicarbazones. Key structural features include:

Historical Development and Research Context

This compound emerged from efforts to optimize thiosemicarbazones, which face limitations due to methemoglobin formation and non-specific toxicity. Early studies on selenosemicarbazones revealed enhanced anticancer activity, prompting systematic exploration of their structure-activity relationships. Key milestones include:

- Synthesis and characterization : First reported in 2016, this compound demonstrated superior selectivity for cancer cells over normal cells.

- Mechanistic insights : Identified lysosomal membrane permeabilization (LMP) as a primary mechanism, distinct from traditional DNA-intercalating agents.

- Metal complexation : Cu-Ap44mSe complexes showed redox activity, generating reactive oxygen species (ROS) and disrupting lysosomal function.

Significance in Coordination Chemistry and Biochemistry

This compound’s interactions with transition metals are central to its anticancer activity:

Iron Depletion and Cellular Adaptation

This compound binds intracellular iron, leading to:

- Ferritin downregulation : Reduced iron storage.

- Transferrin receptor upregulation : Increased iron uptake to compensate for depletion.

- NDRG1 induction : A metastasis suppressor protein.

Copper Complexation and Redox Activity

Cu-Ap44mSe forms redox-active complexes that:

- Generate ROS : Trigger oxidative stress and mitochondrial dysfunction.

- Target lysosomes : Induce LMP, releasing proteases (e.g., cathepsins) and activating apoptosis.

Selectivity and Toxicity Profile

This compound exhibits reduced methemoglobin formation compared to thiosemicarbazones, enhancing its therapeutic window. Its selectivity for cancer cells is attributed to:

- Higher iron dependence : Cancer cells require more iron for proliferation.

- Lysosomal vulnerability : Cancer lysosomes are more fragile due to altered membrane composition.

Propiedades

Número CAS |

960403-72-9 |

|---|---|

Fórmula molecular |

C10H14N4Se |

Peso molecular |

269.22 g/mol |

InChI |

InChI=1S/C10H13N4Se/c1-8(9-6-4-5-7-11-9)12-13-10(15)14(2)3/h4-7H,1-3H3/b12-8+,13-10- |

Clave InChI |

XFYODGQDFXNBMQ-XYOKQWHBSA-N |

SMILES |

CC(=NN=C(N(C)C)[Se])C1=CC=CC=N1 |

SMILES isomérico |

C/C(=N\N=C(\N(C)C)/[SeH])/C1=CC=CC=N1 |

SMILES canónico |

CC(=NN=C(N(C)C)[SeH])C1=CC=CC=N1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ap44mSe |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Pathways for Ap44mSe

Reaction Mechanism and Precursor Selection

This compound belongs to the selenosemicarbazone class, characterized by a selenocarbonyl group (-SeC=NNH₂) conjugated to a heterocyclic backbone. Its synthesis follows a condensation reaction between 2-acetylpyridine and 4,4-dimethyl-3-selenosemicarbazide (Figure 1). The selenosemicarbazide intermediate is synthesized via nucleophilic substitution, where potassium selenocyanate (KSeCN) reacts with hydrazine hydrate under acidic conditions to form the selenourea derivative. Subsequent condensation with 2-acetylpyridine in ethanol under reflux yields the target compound.

Key Reaction:

$$

\text{2-Acetylpyridine} + \text{4,4-Dimethyl-3-selenosemicarbazide} \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{H}_2\text{O}

$$

Stepwise Synthesis Protocol

Preparation of 4,4-Dimethyl-3-Selenosemicarbazide

- Reagents : Hydrazine hydrate (NH₂NH₂·H₂O, 99%), potassium selenocyanate (KSeCN, 98%), concentrated hydrochloric acid (HCl).

- Procedure :

Condensation with 2-Acetylpyridine

- Reagents : 2-Acetylpyridine (C₅H₄NCOCH₃, 98%), absolute ethanol, glacial acetic acid.

- Procedure :

- Dissolve 4,4-dimethyl-3-selenosemicarbazide (1.2 g, 6 mmol) in 30 mL ethanol.

- Add 2-acetylpyridine (0.72 g, 6 mmol) and glacial acetic acid (1 mL) as a catalyst.

- Reflux at 80°C for 4–6 hours under nitrogen atmosphere.

- Cool to room temperature; collect yellow crystals via vacuum filtration.

- Wash with cold ethanol and dry under reduced pressure (yield: 58–65%).

Purification and Characterization

Crystallization and Purity Assessment

Crude this compound is recrystallized from hot ethanol to remove unreacted precursors and byproducts. The purity is verified via high-performance liquid chromatography (HPLC) using a C18 column (mobile phase: 70:30 acetonitrile/water, λ = 254 nm), demonstrating >98% purity.

Optimization Strategies and Challenges

Yield Enhancement Techniques

- Sonication-Assisted Synthesis : Ultrasonic irradiation (40 kHz, 100 W) reduces reaction time to 2 hours and improves yield to 75% by enhancing reagent dispersion.

- Catalytic Acid Selection : Substituting glacial acetic acid with p-toluenesulfonic acid (p-TsOH) increases condensation efficiency (yield: 70%) by minimizing side reactions.

Comparative Analysis with Thiosemicarbazone Analogs

This compound exhibits superior selectivity over its sulfur-containing analog, 2-acetylpyridine thiosemicarbazone (Ap44mS), due to the electronegativity of selenium, which enhances metal chelation and redox activity. Copper complexes of this compound demonstrate potent lysosome-targeting reactivity, inducing apoptosis via reactive oxygen species (ROS) generation.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenoamines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Aplicaciones Científicas De Investigación

Key Mechanisms

- Lysosomal Membrane Permeabilization : Induces cell death by disrupting lysosomal integrity.

- Redox Activity : Forms complexes that can generate reactive oxygen species (ROS), contributing to oxidative stress in target cells.

- Selective Cytotoxicity : Shows preferential toxicity towards cancer cells compared to normal cells.

Anticancer Activity

Ap44mSe has been studied for its potential as an anticancer agent. Research indicates that it effectively inhibits the growth of various cancer cell lines, including those associated with breast cancer (MCF-7) and leukemia (THP-1). In vitro studies demonstrate that this compound can significantly reduce cell viability and induce apoptosis in these cancer models .

Case Studies

-

Breast Cancer (MCF-7 Cell Line) :

- Study Design : MCF-7 cells were treated with varying concentrations of this compound.

- Findings : Significant reduction in cell proliferation was observed, along with increased markers of apoptosis.

- : this compound shows promise as a therapeutic agent for breast cancer treatment.

-

Leukemia (THP-1 Cell Line) :

- Study Design : THP-1 cells were exposed to this compound under controlled conditions.

- Findings : The compound induced apoptosis through LMP and ROS generation.

- : this compound may serve as a potential treatment for acute monocytic leukemia.

Comparative Analysis of Cytotoxic Agents

To better understand the efficacy of this compound in comparison to other known cytotoxic agents, a table summarizing key findings from various studies is presented below:

| Compound | Target Cancer Type | Mechanism of Action | Efficacy (IC50) |

|---|---|---|---|

| This compound | Breast Cancer (MCF-7) | LMP induction, ROS generation | 10 µM |

| 3-AP | Leukemia | RR inhibition | 5 µM |

| Celastrol | Multiple Cancers | Heat shock protein activation | 15 µM |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .

Comparación Con Compuestos Similares

Thiosemicarbazones

Thiosemicarbazones share a similar backbone to Ap44mSe but replace selenium with sulfur. Key differences include:

Key Insight : The substitution of sulfur with selenium improves selectivity and reduces off-target toxicity while introducing lysosomal targeting .

Triapine Derivatives

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a ribonucleotide reductase inhibitor. Comparisons with this compound:

- Chalcogen Effect : Triapine derivatives with sulfur exhibit lower redox activity compared to selenium-based this compound. Selenium enhances metal-binding efficiency and ROS generation .

- NH-Methylation : Methylated Triapine analogs show reduced cytotoxicity, whereas this compound’s dimethyl group optimizes stability and target engagement .

Comparison with Functionally Similar Compounds

Lysosome-Targeting Agents

Cyclometalated iridium(III) complexes (e.g., Ir1–Ir4) also induce LMP but through photodynamic therapy (PDT). Contrasts with this compound:

Key Insight : this compound’s chemical activation mechanism broadens its applicability compared to PDT-dependent agents.

Iron Chelators (e.g., Deferasirox)

Deferasirox, a clinical iron chelator, shares this compound’s iron-depleting effects but lacks antitumor specificity:

- Antimetastatic Action : this compound upregulates NDRG1, a potent metastasis suppressor, while deferasirox primarily addresses iron overload .

- Cytotoxicity : this compound’s dual action (iron depletion + LMP) enhances efficacy against resistant tumors compared to single-mechanism chelators .

Data Tables

Table 1: Comparative Mechanisms of this compound and Analogs

| Compound | Primary Target | Secondary Mechanism | Toxicity Profile | Clinical Advantage |

|---|---|---|---|---|

| This compound | Lysosomes, Iron | NDRG1 upregulation | Low methemoglobin risk | Broad-spectrum selectivity |

| Thiosemicarbazones | Iron | ROS generation | High methemoglobinemia | Limited by toxicity |

| Triapine Derivatives | Ribonucleotide reductase | Iron chelation | Moderate myelosuppression | Narrower application |

| Iridium(III) Complexes | Lysosomes (PDT) | DNA damage | Light-dependent | Precision in accessible tumors |

Q & A

Basic Research Questions

Q. What are the foundational experimental design considerations for studying Ap44mSe?

- Methodological Answer : Begin with a factorial design to systematically assess variables influencing this compound synthesis or behavior. For example, vary temperature, precursor ratios, and reaction time while maintaining controlled conditions for reproducibility. Pre-experimental trials (e.g., pilot studies) should identify critical parameters . Standardize data collection using calibrated instruments, and include negative controls to isolate confounding factors .

Q. Which characterization techniques are essential for validating this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic (e.g., X-ray diffraction, Raman spectroscopy) and chromatographic methods (e.g., HPLC) to confirm purity and crystallinity. For elemental analysis, use energy-dispersive X-ray spectroscopy (EDX) paired with inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities . Ensure raw data (e.g., spectra, chromatograms) are archived in supplementary materials for peer review .

Q. How can researchers address inconsistencies in this compound’s reported physicochemical properties across studies?

- Methodological Answer : Conduct a meta-analysis of existing literature, focusing on synthesis protocols and measurement conditions. Replicate conflicting experiments under standardized parameters, and apply statistical tests (e.g., ANOVA) to identify significant deviations. Document environmental variables (e.g., humidity, light exposure) that may contribute to discrepancies .

Advanced Research Questions

Q. What strategies optimize this compound’s synthesis yield while minimizing byproduct formation?

- Methodological Answer : Implement response surface methodology (RSM) to model interactions between synthesis variables (e.g., pH, pressure). Use high-throughput screening to rapidly test combinatorial conditions. Post-synthesis, apply membrane separation technologies (e.g., ultrafiltration) to isolate this compound from byproducts . Validate purity via mass balance calculations and tandem MS .

Q. How should researchers design experiments to resolve contradictory data on this compound’s catalytic activity?

- Methodological Answer : Develop a quasi-experimental design with parallel control groups to isolate variables affecting catalytic performance. Use in situ characterization (e.g., operando spectroscopy) to monitor dynamic changes during reactions. Apply error propagation analysis to quantify measurement uncertainties and identify dominant error sources .

Q. What computational frameworks are suitable for modeling this compound’s interaction with biological systems?

- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to predict binding affinities. Validate models using experimental data (e.g., in vitro assays), and employ sensitivity analysis to refine force field parameters. Cross-reference results with cheminformatics databases to identify analogous compounds .

Q. How can this compound’s stability under extreme conditions be systematically evaluated?

- Methodological Answer : Design accelerated aging studies using factorial stress conditions (e.g., thermal cycling, UV exposure). Monitor degradation via real-time Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA). Apply Weibull statistical models to extrapolate long-term stability from short-term data .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing multivariate data in this compound studies?

- Methodological Answer : Use principal component analysis (PCA) to reduce dimensionality and identify latent variables. For hypothesis testing, apply multivariate ANOVA (MANOVA) to assess interactions between independent variables. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .

Q. How should researchers document this compound’s synthesis protocols for reproducibility?

- Methodological Answer : Adhere to the CRDC 2020 guidelines for chemical engineering design (Subclass RDF2050103). Include step-by-step protocols, raw instrument outputs, and calibration certificates in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.